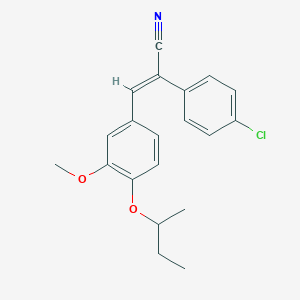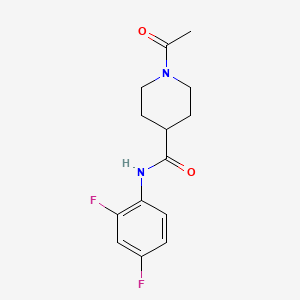![molecular formula C18H13NO3 B5322620 4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid](/img/structure/B5322620.png)
4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid, also known as HQVB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HQVB is a derivative of quinoline and benzoic acid, and it has been found to possess a wide range of biological activities.
科学研究应用
4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been found to exhibit potent antitumor, antiviral, and antibacterial activities. It has also been investigated for its ability to inhibit enzymes involved in inflammation and oxidative stress. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. In analytical chemistry, this compound has been employed as a chelating agent for the extraction and determination of metal ions in environmental and biological samples.
作用机制
The mechanism of action of 4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid is not fully understood, but it is believed to involve the chelation of metal ions, which leads to the inhibition of enzymes and the generation of reactive oxygen species. This compound has been shown to interact with various metal ions, including copper, iron, and zinc, and to form stable complexes. These complexes can disrupt the normal function of enzymes and lead to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. In vivo studies have demonstrated that this compound can inhibit tumor growth, reduce inflammation, and improve cognitive function. However, the exact physiological effects of this compound are still under investigation, and further research is needed to fully understand its potential therapeutic benefits.
实验室实验的优点和局限性
4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It can be easily purified and characterized through various analytical techniques, which makes it a useful tool for studying metal-ion interactions and enzyme inhibition. However, this compound also has some limitations, including its potential toxicity and its limited water solubility. These limitations should be taken into consideration when designing experiments involving this compound.
未来方向
There are several future directions for research on 4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid. One area of interest is the development of this compound-based materials with unique optical and electronic properties. Another area of interest is the investigation of this compound as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and viral infections. Further research is also needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
合成方法
4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid can be synthesized through a multistep process that involves the reaction of 8-hydroxyquinoline with 4-bromobenzoic acid, followed by the reaction of the resulting product with vinyl magnesium bromide. The final product is obtained after purification through column chromatography. The purity of this compound can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
属性
IUPAC Name |
4-[(E)-2-(8-hydroxyquinolin-2-yl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-16-3-1-2-13-9-11-15(19-17(13)16)10-6-12-4-7-14(8-5-12)18(21)22/h1-11,20H,(H,21,22)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGXTAPQUUOJCZ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-tert-butyl-6-[4-(trifluoromethyl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5322546.png)


![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5322565.png)
![ethyl 4-[2-[(3,4-dimethoxybenzoyl)amino]-3-(2-thienyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5322573.png)
![2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid](/img/structure/B5322575.png)
![N-[2-(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)ethyl]-2,2-dimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5322583.png)
![4-{[4-(3,5-dimethylbenzyl)-3-oxo-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5322589.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5322592.png)
![(3S*,4R*)-3-methoxy-1-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]piperidin-4-amine](/img/structure/B5322605.png)
![ethyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5322607.png)
![1-{[6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5322628.png)
![2-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5322631.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5322637.png)